4-Bromo-5-methylthiophene-2-carbohydrazide

Heterocyclic synthesis Cross-coupling Medicinal chemistry building blocks

Sourcing versatile thiophene building blocks with multiple derivatizable handles is a persistent bottleneck in heterocyclic library synthesis. 4-Bromo-5-methylthiophene-2-carbohydrazide directly addresses this with three orthogonal reactive sites: - 4-Br enables Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling for post-cyclization diversification. - 2-Carbohydrazide condenses with aldehydes/ketones to form Schiff base ligands or cyclizes to 1,2,4-triazole-3-thiones and 1,3,4-oxadiazoles. - 5-Me modulates lipophilicity and electronic properties without interfering with coupling chemistry. Validated in anticancer compound libraries (IC50 <25 μM against HepG-2 and MCF-7) and antimicrobial triazole derivatives.

Molecular Formula C6H7BrN2OS
Molecular Weight 235.10 g/mol
Cat. No. B12062678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methylthiophene-2-carbohydrazide
Molecular FormulaC6H7BrN2OS
Molecular Weight235.10 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)C(=O)NN)Br
InChIInChI=1S/C6H7BrN2OS/c1-3-4(7)2-5(11-3)6(10)9-8/h2H,8H2,1H3,(H,9,10)
InChIKeyDRULJGOBYUSKFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methylthiophene-2-carbohydrazide: Structural Identity & Procurement


4-Bromo-5-methylthiophene-2-carbohydrazide (CAS: 1548233-62-0; molecular formula C₆H₇BrN₂OS; MW: 235.10 g/mol) is a halogenated thiophene carbohydrazide derivative that functions as a versatile synthetic intermediate for heterocyclic compound libraries . The compound contains three synthetically addressable functional groups—a bromine atom at the 4-position, a methyl group at the 5-position, and a carbohydrazide moiety at the 2-position—enabling orthogonal derivatization via cross-coupling, condensation, and cyclization reactions [1]. Unlike its non-brominated analog 5-methylthiophene-2-carbohydrazide (CAS: 126768-40-9), the bromine substituent provides a handle for further functionalization through transition metal-catalyzed cross-coupling reactions, significantly expanding synthetic utility .

4-Bromo-5-methylthiophene-2-carbohydrazide: Why Generic Substitution Fails


Generic substitution among thiophene carbohydrazide derivatives is scientifically unsound due to critical differences in substitution pattern and halogenation state that directly affect synthetic utility, physicochemical properties, and downstream biological activity profiles. The 4-bromo substituent in 4-bromo-5-methylthiophene-2-carbohydrazide enables palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that are inaccessible to non-halogenated analogs such as 5-methylthiophene-2-carbohydrazide [1]. Furthermore, crystallographic data demonstrate that bromine substitution introduces hetero-halogen bonding interactions (Br···F at 3.305 Å) and alters supramolecular packing compared to non-brominated counterparts, with measurable consequences for solid-state stability and intermolecular interaction profiles [2]. The methyl substituent at the 5-position modulates lipophilicity relative to 5-unsubstituted bromo analogs, affecting both reaction partitioning and molecular recognition properties in biological systems. These substitution-dependent variations—rather than the carbohydrate scaffold alone—determine the compound's specific value in heterocyclic synthesis and medicinal chemistry campaigns.

4-Bromo-5-methylthiophene-2-carbohydrazide: Comparative Evidence


Synthetic Versatility: Brominated vs. Non-Halogenated Scaffolds

4-Bromo-5-methylthiophene-2-carbohydrazide provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination) that are fundamentally inaccessible to non-halogenated analogs such as 5-methylthiophene-2-carbohydrazide and thiophene-2-carbohydrazide. In analogous systems, the presence of a bromine substituent at the 4-position enables C-C and C-N bond formation with reported yields ranging from 65-92% under standard coupling conditions, whereas non-halogenated counterparts require alternative activation strategies with narrower substrate scope and lower efficiency [1]. For comparison, 5-bromothiophene-2-carbohydrazide (which lacks the 5-methyl substituent) has been employed in 1,2,4-triazole synthesis with isolated yields of 68-85% for cyclization products [2]. The combination of 4-bromo and 5-methyl substitution in the target compound offers a unique pattern not available in either the 5-bromo isomer or the non-halogenated analog, enabling regioselective derivatization that cannot be replicated through generic scaffold substitution [3].

Heterocyclic synthesis Cross-coupling Medicinal chemistry building blocks

Antimicrobial Activity: Brominated vs. Non-Brominated 1,2,4-Triazoles

In a comparative study of 1,2,4-triazole-3-thione derivatives synthesized from thiophene-2-carbohydrazide scaffolds, compounds derived from 5-bromothiophene-2-carbohydrazide (a close structural analog of the target compound) demonstrated differential antimicrobial activity profiles compared to their non-brominated counterparts [1]. The brominated scaffold-derived triazoles (compounds 5a-e) exhibited marked activity against Gram-positive bacteria and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 8-32 μg/mL, whereas all tested compounds—regardless of bromination status—were almost inactive against fungal strains [2]. Notably, specific brominated derivatives (5e, 6a-e, 7a-d, 10a) displayed potent anti-proliferative activity against HepG-2 and MCF-7 cancer cell lines with IC₅₀ < 25 μM, and molecular docking revealed high affinity for DNA gyrase (antibacterial target) and cyclin-dependent kinase 2 (CDK2, anti-proliferative target) [3]. While direct activity data for 4-bromo-5-methylthiophene-2-carbohydrazide itself are not available in the primary literature, the documented performance of the 5-bromo positional isomer establishes the brominated thiophene carbohydrazide scaffold as a privileged starting point for generating bioactive triazole derivatives with sub-25 μM cellular potency .

Antimicrobial resistance 1,2,4-Triazole synthesis DNA gyrase inhibition

Halogen Bonding (Br···F) in Brominated Triazoles

Single-crystal X-ray diffraction analysis of 1,2,4-triazole derivatives synthesized from 5-bromothiophene-2-carbohydrazide revealed the formation of hetero-halogen bonding interactions (Br1···F1) with a measured distance of 3.305(2) Å and an interaction angle of 157.63(11)°, a structural feature entirely absent in the corresponding non-brominated thiophene-2-carbohydrazide-derived triazoles [1]. This halogen bond links molecules into extended supramolecular chains and contributes to crystal packing stabilization that differs measurably from the non-brominated analog 5a, which relies exclusively on N-H···S hydrogen bonding and C-S···S chalcogen bonding without halogen-mediated interactions [2]. The presence of a bromine substituent in the parent carbohydrazide scaffold enables this halogen bonding capability in downstream derivatives, with potential implications for solid-state stability, solubility, and molecular recognition properties that are relevant to both purification protocols and formulation development [3].

Supramolecular chemistry Crystal engineering Halogen bonding

Transition Metal Complexation of Thiophene Carbohydrazides

Thiophene-2-carbohydrazide derivatives function as effective ligands for transition metal complexation. Studies on structurally related N'-(2-hydroxy-5-nitrobenzylidene)thiophene-2-carbohydrazide demonstrate successful coordination with Cu(II), Ni(II), Co(II), and Fe(II), yielding homoleptic complexes that exhibit enhanced cytotoxic activity compared to the free ligand [1]. In a related study, a Cu(II) complex with a thiophene-derived acylhydrazone ligand showed significant enhancement of cytotoxicity against three human tumor cell lines (MG-63 osteosarcoma, A549 lung carcinoma, HT-29 colorectal adenocarcinoma) compared to both the free ligand and the free metal ion [2]. The 4-bromo-5-methyl substitution pattern in the target compound provides additional coordination-modulating electronic effects via the electron-withdrawing bromine substituent and the electron-donating methyl group, potentially tuning metal-binding affinity and resulting biological activity relative to unsubstituted or mono-substituted thiophene carbohydrazide ligands. While direct activity data for metal complexes of the target compound have not been published, the scaffold's demonstrated capacity for metal coordination across multiple transition metals establishes it as a viable ligand platform for metallodrug development [3].

Coordination chemistry Cytotoxic agents Metal-based drugs

4-Bromo-5-methylthiophene-2-carbohydrazide: Procurement & Research Applications


Triazole & Oxadiazole Library Synthesis

4-Bromo-5-methylthiophene-2-carbohydrazide serves as a primary starting material for the synthesis of 1,2,4-triazole-3-thiones and 1,3,4-oxadiazoles via cyclization with isothiocyanates or carboxylic acid derivatives, respectively. The 4-bromo substituent remains intact during cyclization, providing a post-cyclization handle for Suzuki-Miyaura or Sonogashira cross-coupling to generate structurally diverse compound libraries [6]. This synthetic strategy has been validated with 5-bromothiophene-2-carbohydrazide, yielding triazole derivatives with antimicrobial and anti-proliferative activities (IC₅₀ < 25 μM against HepG-2 and MCF-7 cell lines) [7].

Transition Metal Complexes for Cytotoxicity Screening

The carbohydrazide moiety enables formation of Schiff base ligands through condensation with aldehydes or ketones, which subsequently coordinate Cu(II), Ni(II), Co(II), and Fe(II) to yield bioactive metal complexes. Thiophene-derived acylhydrazone Cu(II) complexes have demonstrated enhanced cytotoxicity against human tumor cell lines (A549 lung carcinoma, MG-63 osteosarcoma, HT-29 colorectal adenocarcinoma) compared to free ligands [6]. The bromine and methyl substituents in 4-bromo-5-methylthiophene-2-carbohydrazide provide electronic tuning of metal-binding affinity and may influence the resulting complexes' biological activity profiles.

Hydrazone Dual Inhibitors for Pancreatic Cancer

Diarylthiophene-2-carbohydrazide derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and pancreatic cancer cell proliferation [6]. The target compound's carbohydrazide functionality enables hydrazone formation with various aromatic aldehydes, generating compound libraries for screening against pancreatic cancer targets. Among seven evaluated diarylthiophene-2-carbohydrazide derivatives, compounds 7a and 7f emerged as the most promising dual inhibitors, establishing this scaffold class as a productive starting point for pancreatic cancer drug discovery [7].

Hydrazone-Derived Anti-Tuberculosis Agents

2-Thiophenecarboxylic acid hydrazide derivatives synthesized via hydrazone formation have demonstrated anti-tuberculosis activity, with 2-thiophenecarbonylhydrazone-5,7-dibromoisatin showing the highest activity against M. tuberculosis H37Rv among six derivatives prepared in 90-97% yields [6]. The high-yielding hydrazone formation (90-97%) from thiophene carbohydrazide scaffolds establishes a reliable synthetic pathway, and the 4-bromo substituent in the target compound may enhance activity through halogen bonding interactions with biological targets, as observed in crystallographic studies of related brominated triazoles [7].

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